2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
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Overview
Description
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol . It is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a 1,4-dimethyl-1H-pyrazol-3-yl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone typically involves the bromination of 1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted ethanone derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
- 2-Chloro-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
- 2-Iodo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone
Uniqueness
2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGWZQQPSFFVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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